5-Chloro-2,1,3-benzoselenadiazole
Overview
Description
5-Chloro-2,1,3-benzoselenadiazole is a chemical compound with the molecular formula C6H3ClN2Se . It has a molecular weight of 217.52 g/mol .
Synthesis Analysis
The synthesis of benzoxazole derivatives, which are structurally similar to benzoselenadiazole, has been extensively studied . For instance, Wu et al. demonstrated an FeCl3-catalyzed aerobic oxidation reaction for the synthesis of 1-benzoxazolyl-o-carboranes from 2-aminophenol and 1-formyl-o-carborane .
Molecular Structure Analysis
The molecular structure of this compound is planar . The InChI code is 1S/C6H3ClN2Se/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H .
Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 217.52 g/mol .
Scientific Research Applications
Reactions and Adduct Formation
5-Chloro-2,1,3-benzoselenadiazole has been studied for its unique reactions and the formation of adducts with various substances. For instance, reactions with benzyne yield stereoisomeric 5-(1,2-benzoselenazol-3-yl)penta-2,4-dienonitriles (Campbell et al., 1978). Additionally, its affinity for chlorine and bromine has been long known, with Raman spectroscopy offering insights into the molecular structure of these 1:1 adducts (Blaha et al., 1980).
Oxidation Reactions
Oxidation reactions of this compound with selenium dioxide have been explored, leading to interesting derivatives and offering insights into their spectroscopic properties (Neidlein & Knecht, 1987).
Applications in Selenium Detection
This compound has been investigated as a photometric and qualitative reagent for selenium. It forms a red-colored compound with selenium (IV), exhibiting an absorption maximum in the visible region, making it a selective and sensitive tool for selenium detection (Demeyere & Hoste, 1962).
Electric Dipole Moments
The permanent electric dipole moments of this compound have been determined, providing valuable information about the mesomeric structures and charge transfer within the compound (Tobiason et al., 1973).
Structural Studies in Cancer Research
Structural studies have been conducted on this compound derivatives for their potential as cancer research inhibitors. These studies have included X-ray diffraction analyses, highlighting the compound's utility in drug design and medicinal chemistry (Mirgaux et al., 2022).
Crystal Structure and Rearrangement
Research has also been done on the crystal structure and rearrangement mechanisms of derivatives of this compound. This includes the preparation of various derivatives and discussion on their potential rearrangement mechanisms (Bryce et al., 1981).
Properties
IUPAC Name |
5-chloro-2,1,3-benzoselenadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2Se/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMDEMMDWLZMIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=N[Se]N=C2C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149987 | |
Record name | 2,1,3-Benzoselenadiazole, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-92-8, 6343-86-8 | |
Record name | 5-Chloro-2,1,3-benzoselenadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,1,3-Benzoselenadiazole, 5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC49767 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49767 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,1,3-Benzoselenadiazole, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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